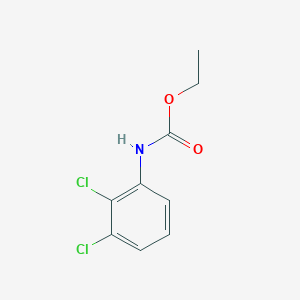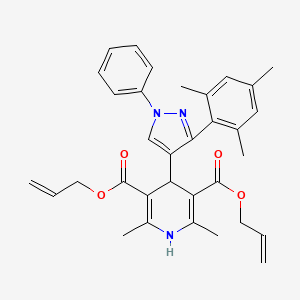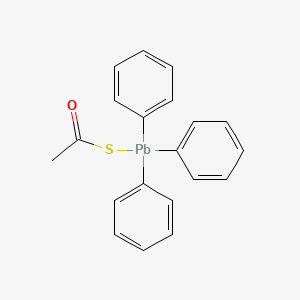
(Acetylsulfanyl)(triphenyl)plumbane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylsulfanyl)(triphenyl)plumbane typically involves the reaction of triphenylplumbane with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Ph3PbH+CH3COS→Ph3PbSCOCH3+H2
In this reaction, triphenylplumbane (Ph₃PbH) reacts with thioacetic acid (CH₃COS) to form this compound (Ph₃PbSCOCH₃) and hydrogen gas (H₂).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(Acetylsulfanyl)(triphenyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to triphenylplumbane.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives.
科学研究应用
(Acetylsulfanyl)(triphenyl)plumbane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research into its biological activity and potential toxicity is ongoing.
Medicine: Investigations into its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Applications in materials science, including the development of new polymers and catalysts.
作用机制
The mechanism of action of (Acetylsulfanyl)(triphenyl)plumbane involves its interaction with molecular targets through its lead center and functional groups. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The acetylsulfanyl group can participate in nucleophilic and electrophilic reactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
Triphenyltin Compounds: These compounds, such as triphenyltin chloride and triphenyltin acetate, contain tin instead of lead and have similar structural features.
Triphenylphosphine: An organophosphorus compound with a similar triphenyl structure but different reactivity and applications.
Uniqueness
(Acetylsulfanyl)(triphenyl)plumbane is unique due to the presence of the lead atom, which imparts distinct chemical properties compared to its tin and phosphorus analogs
属性
CAS 编号 |
15590-78-0 |
|---|---|
分子式 |
C20H18OPbS |
分子量 |
513 g/mol |
IUPAC 名称 |
S-triphenylplumbyl ethanethioate |
InChI |
InChI=1S/3C6H5.C2H4OS.Pb/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI 键 |
YYAOWIZOIWOGHH-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)S[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967215.png)
![(4Z)-2-bromo-6-methoxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967218.png)
![methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967221.png)
![2-methylpropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967222.png)

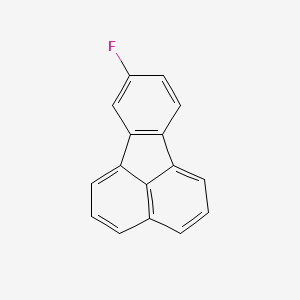
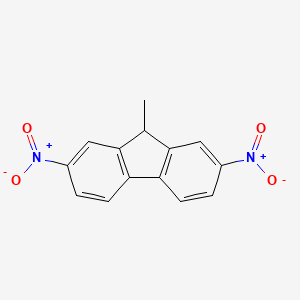
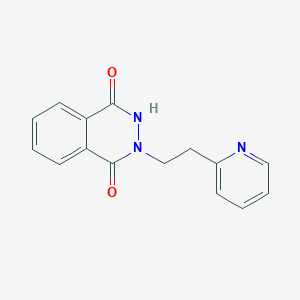
![Bis(2-methoxyethyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967253.png)

![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11967272.png)
